molecular formula C7H6F3NO3S B1304635 2-(Trifluoromethoxy)benzenesulfonamide CAS No. 37526-59-3

2-(Trifluoromethoxy)benzenesulfonamide

Cat. No.: B1304635
CAS No.: 37526-59-3
M. Wt: 241.19 g/mol
InChI Key: HIFGQHGWMTZMOH-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C(_7)H(_6)F(_3)NO(_3)S It is characterized by the presence of a trifluoromethoxy group (-OCF(_3)) attached to a benzene ring, which is further substituted with a sulfonamide group (-SO(_2)NH(_2))

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with trifluoromethanol in the presence of a base. The general reaction scheme is as follows:

    Starting Materials: Benzenesulfonyl chloride and trifluoromethanol.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Benzenesulfonyl chloride is dissolved in an appropriate solvent, such as dichloromethane or chloroform. Trifluoromethanol and the base are then added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

2-(Trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing fluorinated groups.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to enhance the metabolic stability and bioavailability of drug candidates.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)benzenesulfonamide: The trifluoromethoxy group is positioned at the para position instead of the ortho position.

    2-(Trifluoromethoxy)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

2-(Trifluoromethoxy)benzenesulfonamide is unique due to the presence of both the trifluoromethoxy and sulfonamide groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFGQHGWMTZMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044930
Record name 2-(Trifluoromethoxy)benzenesulfonamide
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Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37526-59-3
Record name 2-(Trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)benzenesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethoxy)benzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethoxy)-benzenesulphonamide
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Record name 2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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